molecular formula C19H18N4O4 B3040018 (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid CAS No. 146306-79-8

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid

Cat. No.: B3040018
CAS No.: 146306-79-8
M. Wt: 366.4 g/mol
InChI Key: LLJMYBCJYQGZOS-DIFFPNOSSA-N
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Description

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group and an azido group on a butanoic acid backbone. This compound is of significant interest in the field of peptide synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Fmoc group is a common protecting group for amines in peptide synthesis, as it can be easily removed under mild conditions using piperidine . The azido group can be introduced through nucleophilic substitution reactions, often using sodium azide as the azide source .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide for introducing the azido group.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Reduction: Formation of (2S,3R)-2-(Fmoc-amino)-3-aminobutanoic acid.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

(2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid primarily involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and can occur under mild conditions, making the compound useful in various bioconjugation and labeling applications .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(Boc-amino)-3-azidobutanoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S,3R)-2-(Cbz-amino)-3-azidobutanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The use of the Fmoc protecting group in (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid offers advantages such as easy removal under mild conditions and compatibility with solid-phase peptide synthesis. This makes it particularly useful in automated peptide synthesis and applications requiring high purity and yield .

Properties

IUPAC Name

(2S,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-DIFFPNOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132352
Record name Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146306-79-8
Record name Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146306-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-azido-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [R-(R*,S*)]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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